molecular formula C16H12ClNO4 B2909961 methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 338778-37-3

methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Cat. No.: B2909961
CAS No.: 338778-37-3
M. Wt: 317.73
InChI Key: NFEJUKWSUBMAPP-UHFFFAOYSA-N
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Description

Methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a heterocyclic compound featuring a fused chromenopyridine core with a 5-oxo functional group. Key structural attributes include:

  • 7-Chloro substituent: Enhances electrophilicity and influences intermolecular interactions.
  • 2-Ethyl group: Modulates steric and electronic properties.
  • Methyl ester at position 3: Affects solubility and reactivity compared to bulkier esters.

Properties

IUPAC Name

methyl 7-chloro-2-ethyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4/c1-3-12-9(16(20)21-2)7-11-14(19)10-6-8(17)4-5-13(10)22-15(11)18-12/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEJUKWSUBMAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C2C(=O)C3=C(C=CC(=C3)Cl)OC2=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions

    Chromene Core Formation: The chromene core can be synthesized via a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

    Pyridine Ring Introduction: The pyridine ring is introduced through a cyclization reaction involving a suitable nitrile or amine precursor.

    Functionalization: The final steps involve chlorination, esterification, and other functional group modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application.

    Molecular Targets: The compound may inhibit or activate enzymes by binding to their active sites, or it may interact with receptors to modulate signal transduction pathways.

    Pathways Involved: The pathways affected by this compound can include those involved in inflammation, cell proliferation, and apoptosis, making it relevant in the study of diseases such as cancer and autoimmune disorders.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes critical differences between the target compound and its analogs:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (Target) - 7-Cl, 2-Ethyl, 3-COOCH3 C₁₆H₁₂ClNO₄ 317.73 (calc.) Compact ester group; chloro enhances stability.
Ethyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate 68301-92-8 7-Cl, 2-Me, 3-COOCH₂CH₃ C₁₇H₁₄ClNO₄ 331.75 (calc.) Ethyl ester increases lipophilicity; methyl at C2 reduces steric hindrance .
Ethyl 2-amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylate 68301-99-5 2-NH₂, 7-iPr, 3-COOCH₂CH₃ C₁₈H₁₈N₂O₄ 326.35 Amino group enables hydrogen bonding; isopropyl enhances hydrophobic interactions .
2-Amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid (ANW) - 2-NH₂, 7-iPr, 3-COOH C₁₆H₁₄N₂O₄ 298.29 (calc.) Carboxylic acid improves aqueous solubility and crystallinity .
Ethyl 5-oxo-2-[(E)-2-(pyridin-2-ylamino)ethenyl]chromeno[2,3-b]pyridine-3-carboxylate 38930-42-6 2-Ethenyl-pyridin-2-ylamino, 3-COOCH₂CH₃ C₂₂H₁₇N₃O₄ 387.39 (calc.) Extended conjugation via ethenyl linker; pyridinylamino group enables metal coordination .

Impact of Substituents on Properties

  • Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., target compound and CAS 68301-92-8) exhibit lower polarity compared to carboxylic acids (ANW), affecting solubility and bioavailability .
  • Amino Groups: Compounds like CAS 68301-99-5 and ANW form hydrogen bonds, influencing crystal packing and supramolecular assembly .

Biological Activity

Methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (CAS No. 338778-37-3) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H12ClNO4
  • Molecular Weight : 317.72 g/mol
  • CAS Registry Number : 338778-37-3

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antibacterial, antifungal, and anticancer agent. Below are key findings from diverse research efforts.

Antimicrobial Activity

  • Antibacterial Effects : Research indicates that derivatives of chromeno-pyridine compounds exhibit significant antibacterial activity. For instance, modifications in the structure have shown enhanced inhibition against Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties : Similar derivatives have been reported to demonstrate antifungal activity against common pathogens such as Candida albicans. The mechanism involves disruption of fungal cell membrane integrity .

Anticancer Potential

  • Cytotoxicity Studies : In vitro studies have demonstrated that methyl 7-chloro-2-ethyl-5-oxo compounds exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values indicate potent activity, suggesting a mechanism involving apoptosis induction .
  • Mechanisms of Action : The anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, the compound may inhibit cyclooxygenase (COX) enzymes, which play a role in tumor progression .

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing methyl 7-chloro derivatives revealed that certain modifications led to increased potency against cancer cell lines. The derivatives were assessed for their ability to inhibit AChE and BuChE, with promising results indicating multitargeted action beneficial for neurodegenerative diseases .

CompoundAChE Inhibition IC50 (μM)BuChE Inhibition IC50 (μM)
Methyl Derivative A0.080.14
Methyl Derivative B0.380.44

Study 2: Neuroprotective Properties

Another significant research effort highlighted the neuroprotective effects of chromeno-pyridine derivatives against oxidative stress-induced neuronal damage. The compounds demonstrated metal-chelating properties that could mitigate oxidative damage in neurodegenerative models .

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